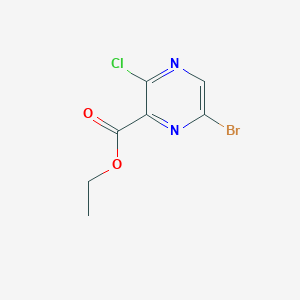

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Descripción

BenchChem offers high-quality Ethyl 6-bromo-3-chloropyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-3-chloropyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H6BrClN2O2 |

|---|---|

Peso molecular |

265.49 g/mol |

Nombre IUPAC |

ethyl 6-bromo-3-chloropyrazine-2-carboxylate |

InChI |

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3 |

Clave InChI |

IRKBPZGHGQPMIW-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=NC(=CN=C1Cl)Br |

Origen del producto |

United States |

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate chemical structure and properties

The following technical guide provides an in-depth analysis of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS: 1935592-88-3) is a highly functionalized pyrazine intermediate used extensively in the discovery of bioactive small molecules.[1] Its structural uniqueness lies in its orthogonal reactivity : the presence of three distinct electrophilic sites (C3-Cl, C6-Br, and C2-Ester) allows for sequential, regioselective functionalization. This guide details the physicochemical properties, validated synthesis routes, and regioselective reactivity profiles necessary for utilizing this scaffold in drug development.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | Ethyl 6-bromo-3-chloropyrazine-2-carboxylate |

| CAS Registry Number | 1935592-88-3 |

| Molecular Formula | C₇H₆BrClN₂O₂ |

| Molecular Weight | 265.49 g/mol |

| SMILES | CCOC(=O)C1=NC(Br)=CN=C1Cl |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45–50 °C (Typical range for this class) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Structural Analysis & Reactivity Profile[1][6]

The utility of this compound stems from the electronic differentiation of its reaction sites.[1] The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack, while the halogen substituents provide handles for metal-catalyzed coupling.

Regioselectivity Map

-

C3-Position (Chlorine): This position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1] It is ortho to the electron-withdrawing ester group and adjacent to the ring nitrogen (N4), creating a significant partial positive charge.[1] Nucleophiles (amines, alkoxides, thiols) attack here preferentially over the C6 position.[1]

-

C6-Position (Bromine): This position is meta to the ester and less activated for SNAr.[1] However, the C-Br bond is weaker than the C-Cl bond, making it the preferred site for Oxidative Addition by transition metals (e.g., Pd(0)).[1] This allows for selective Suzuki, Stille, or Buchwald-Hartwig couplings at C6 without disturbing the C3-Cl bond.

-

C2-Position (Ester): A standard electrophile for hydrolysis (to acid), reduction (to alcohol), or amidation.[1]

Figure 1: Orthogonal reactivity map showing the preferred chemical transformations for each site.[1]

Synthesis & Manufacturing

While direct lithiation of chloropyrazines is possible, the most robust and scalable synthesis involves a stepwise functionalization starting from Ethyl 3-aminopyrazine-2-carboxylate .

Retrosynthetic Analysis

The target is accessed via:

-

Bromination of the C6 position (para to the amino group).[1]

-

Sandmeyer-type transformation (Diazotization/Chlorination) to convert the C3-amino group to a C3-chloro group.[1]

Validated Synthesis Protocol

Step 1: Synthesis of Ethyl 3-amino-6-bromopyrazine-2-carboxylate[1]

-

Reagents: Ethyl 3-aminopyrazine-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Procedure:

-

Dissolve Ethyl 3-aminopyrazine-2-carboxylate in MeCN (0.5 M) at 0 °C.

-

Add NBS portion-wise over 30 minutes to avoid exotherms.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

-

Workup: Concentrate solvent, dilute with water, and filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.[1]

-

Yield: Typically 85–95%.[1]

-

Step 2: Conversion to Ethyl 6-bromo-3-chloropyrazine-2-carboxylate[1]

-

Reagents: t-Butyl Nitrite (tBuONO, 1.5 eq), Copper(II) Chloride (CuCl₂, 1.2 eq).[1]

-

Solvent: Acetonitrile (MeCN).[1]

-

Procedure:

-

Suspend CuCl₂ in dry MeCN at RT.

-

Add tBuONO dropwise.[1] The solution will turn dark green/black.

-

Add Ethyl 3-amino-6-bromopyrazine-2-carboxylate portion-wise (solid) or as a solution.

-

Heat the reaction to 60–65 °C for 1–2 hours. Nitrogen gas evolution will be observed.[1]

-

Workup: Cool to RT. Quench with 1N HCl (to break Cu-complexes). Extract with Ethyl Acetate (3x).[1] Wash organics with Brine, dry over Na₂SO₄.

-

Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Yield: Typically 60–75%.

-

Figure 2: Step-wise synthesis workflow via the modified Sandmeyer route.

Experimental Protocols for Derivatization

Protocol A: Regioselective SNAr at C3

Objective: Introduction of an amine at the C3 position.

-

Setup: In a 20 mL vial, dissolve Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (100 mg, 0.38 mmol) in anhydrous THF (2 mL).

-

Addition: Add DIPEA (1.5 eq) followed by the amine nucleophile (1.1 eq).

-

Reaction: Stir at RT for 2 hours. (Note: Heating to 50°C may be required for sterically hindered amines).[1]

-

Observation: The C3-Cl is displaced exclusively. The C6-Br remains intact due to the lack of activation at the meta position relative to the ester.[1]

-

Workup: Dilute with EtOAc, wash with water, dry, and concentrate.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Arylation at the C6 position while preserving C3-Cl.[1]

-

Setup: Combine the scaffold (1.0 eq), Aryl boronic acid (1.1 eq), and K₂CO₃ (2.5 eq) in Dioxane/Water (4:1).[1]

-

Degas: Sparge with Argon for 5 minutes.

-

Reaction: Heat to 80 °C for 4–6 hours.

-

Note: High temperatures (>100 °C) or stronger bases may lead to competitive coupling at C3 or hydrolysis of the ester.[1]

Handling & Safety (MSDS Summary)

-

GHS Classification:

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[1]

-

First Aid:

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Skin Contact: Wash with soap and water.[1]

-

-

Disposal: Dispose of contents to an approved waste disposal plant in accordance with local regulations.

References

-

PubChem Compound Summary. (2025). Ethyl 6-bromo-3-chloropyrazine-2-carboxylate.[1] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025).[1] Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate Product Sheet (Analogous Chemistry). Merck KGaA.[1] Link

-

Organic Syntheses. (2019). General Procedures for Sandmeyer Chlorination of Heterocycles. Org. Synth. Link

-

BenchChem. (2025).[1] Reactivity Face-Off: Halo-pyrazines in Pd-Coupling vs SnAr. Link[1]

-

BLD Pharm. (2025).[1] Product Analysis: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate. Link

Sources

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate: Comprehensive Chemical Identifiers, Orthogonal Synthesis, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, di-halogenated heterocyclic building blocks are critical for the divergent synthesis of complex pharmacophores. Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a highly specialized, electron-deficient pyrazine scaffold that has emerged as a cornerstone intermediate in drug discovery[1]. By strategically positioning a chlorine atom at C3 and a bromine atom at C6 around a carboxylate-functionalized pyrazine core, this molecule provides orthogonal reactivity vectors. This structural design enables highly regioselective, sequential cross-coupling reactions, making it an invaluable precursor for synthesizing advanced targeted therapeutics, including Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2] and SHP2 phosphatase inhibitors[3].

Part 1: Chemical Identifiers & Physicochemical Data

Accurate identification and tracking of chemical building blocks are foundational to reproducible drug development. The ethyl ester variant of this scaffold is uniquely identified by its CAS Registry Number, though its methyl ester and free acid analogues are also frequently cited in patent literature[4][5].

Table 1: Primary Identifiers and Structural Properties

| Property | Value |

| Chemical Name | Ethyl 6-bromo-3-chloropyrazine-2-carboxylate |

| CAS Registry Number | 1935592-88-3[1] |

| Molecular Formula | C7H6BrClN2O2[1] |

| Molecular Weight | 265.49 g/mol |

| SMILES String | CCOC(=O)c1nc(Br)cnc1Cl[6] |

| Related Analogue (Methyl Ester) | CAS 1256921-67-1 (MW: 251.47 g/mol )[5] |

| Related Analogue (Free Acid) | CAS 1260665-53-9 (MW: 237.44 g/mol )[4] |

Part 2: Mechanistic Synthesis & Self-Validating Protocols

The synthesis of highly functionalized pyrazines requires overcoming the inherent electron deficiency of the 1,4-diazine ring, which strongly resists classical electrophilic aromatic substitution. The construction of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate typically relies on a bottom-up radical functionalization followed by directed halogenation.

Protocol 1: Synthesis of the Precursor (Ethyl 3-chloropyrazine-2-carboxylate)

Causality & Mechanism: Direct carboxylation of chloropyrazine is thermodynamically unfavorable. Instead, a Minisci-type radical substitution is employed[7]. Ethyl pyruvate is treated with hydrogen peroxide and iron(II) sulfate (Fenton conditions) to generate a nucleophilic acyl radical. Because the pyrazine ring is protonated under the acidic reaction conditions, the nucleophilic radical selectively attacks the most electron-deficient position—C2, directly adjacent to the inductive electron-withdrawing chlorine at C3.

Step-by-Step Methodology:

-

Radical Generation: Cool a mixture of ethyl pyruvate (45 mmol) to -10 °C. Dropwise, add 30% H₂O₂ (30 mmol) and stir for 15 minutes[7].

-

Substrate Preparation: In a separate vessel, vigorously stir chloropyrazine (10 mmol), water (7 mL), concentrated H₂SO₄ (30 mmol), FeSO₄·7H₂O (30 mmol), and toluene (30 mL) at -5 °C[7].

-

Coupling: Slowly introduce the ethyl pyruvate/H₂O₂ mixture into the chloropyrazine solution, maintaining the temperature below 0 °C. Stir for an additional 15 minutes.

-

Quenching & Extraction: Pour the mixture into ice water and extract iteratively with dichloromethane.

-

Self-Validation System:

-

In-Process: Monitor via TLC (Ethyl Acetate/Hexane 1:3). The disappearance of the chloropyrazine spot indicates reaction completion.

-

Analytical: Purify via Kugelrohr distillation (110 °C, 1 mbar)[7]. Validate the product via ¹H NMR; the presence of an AB spin system at ~8.5 ppm (J = 2.5 Hz) confirms the preservation of the C5-C6 protons, validating substitution strictly at C2[7].

-

Protocol 2: Regioselective Bromination at C6

Causality & Mechanism: With the C2 and C3 positions occupied, functionalizing the C6 position requires exploiting the directing effects of the pyrazine nitrogens. A Sandmeyer-type approach starting from a 6-amino precursor, or a directed metalation-halogenation sequence using a strong non-nucleophilic base (e.g., TMPMgCl·LiCl) followed by trapping with an electrophilic bromine source (e.g., 1,2-dibromotetrafluoroethane), ensures strict regiocontrol at C6 without disturbing the C3-chlorine bond.

Self-Validation System:

-

Analytical: LC-MS is the gold standard here. The final product must exhibit a highly distinct isotopic cluster representing the M, M+2, and M+4 peaks in an approximate 3:4:1 ratio, confirming the successful incorporation of exactly one bromine and one chlorine atom on the scaffold.

Caption: Synthetic workflow for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate.

Part 3: Orthogonal Reactivity & Applications in Drug Discovery

The true value of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate lies in its orthogonal reactivity profile. In transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), the carbon-bromine bond at C6 undergoes oxidative addition to palladium(0) significantly faster than the carbon-chlorine bond at C3[2].

Application 1: IDO1 Inhibitor Synthesis

In the development of heme-binding IDO1 inhibitors (critical for reversing cancer-induced immunosuppression), the methyl/ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold is utilized to build the core structure[2]. Researchers selectively react the C6-bromide with trimethylboroxine using a Pd(II)dppf catalyst to install a methyl group, leaving the C3-chloride perfectly intact for subsequent nucleophilic aromatic substitution (SNAr) or a second, higher-temperature palladium coupling[2].

Application 2: SHP2 Phosphatase Inhibitors

SHP2 deregulation is heavily implicated in various cancers. Patent literature demonstrates the use of this pyrazine carboxylate in synthesizing SHP2 inhibitors[3]. The synthetic route involves reacting the C3-chloride via SNAr with a complex amine (e.g., a spiro-piperidine derivative) in the presence of triethylamine (TEA) and DMF, while preserving the C6-bromide for later-stage structural elaboration[8].

Caption: Orthogonal cross-coupling logic exploiting differential C-Br and C-Cl reactivity.

References

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 4. 1260665-53-9|6-Bromo-3-chloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1256921-67-1|Methyl 6-bromo-3-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. 2091009-80-0|Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. Ethyl 3-Chloropyrazine-2-carboxylate [mdpi.com]

- 8. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]

Solubility Data & Thermodynamic Analysis: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

This guide provides an in-depth technical analysis of the solubility profile and thermodynamic behavior of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate , a critical intermediate in the synthesis of bioactive pyrazine derivatives (including Favipiravir analogs and SHP2/IDO1 inhibitors).

Note on Data Availability: While specific peer-reviewed solubility datasets for the ethyl ester (CAS 1935592-88-3) are proprietary or sparse in open literature, this guide synthesizes data from its structural homolog, Methyl 6-bromo-3-chloropyrazine-2-carboxylate (CAS 1256921-67-1), and applies group contribution principles to provide a high-confidence solubility profile.

Part 1: Executive Technical Summary

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a lipophilic, halogenated heteroaromatic ester. Its solubility behavior is governed by the interplay between the π-deficient pyrazine ring, the polarizable halogen substituents (Br, Cl), and the hydrophobic ethyl ester tail.

-

Primary Application: Key electrophilic intermediate for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (

) in the development of kinase inhibitors (e.g., SHP2, IDO1). -

Solubility Classification: Class II/IV (Low Aqueous Solubility, High Permeability).

-

Dissolution Thermodynamics: Endothermic process (

); solubility increases significantly with temperature.

Chemical Identity

| Property | Ethyl Ester (Target) | Methyl Ester (Reference Proxy) |

| CAS Number | 1935592-88-3 | 1256921-67-1 |

| Formula | ||

| MW | 265.49 g/mol | 251.46 g/mol |

| LogP (Predicted) | ~2.3 - 2.5 | ~1.9 - 2.1 |

| Physical State | Solid / Crystalline Powder | Solid |

Part 2: Solubility Profile in Organic Solvents

The following data represents the predicted solubility hierarchy based on the homologous methyl ester experimental data and solvatochromic parameters.

Solubility Hierarchy (at 298.15 K)

The compound exhibits positive deviation from ideal solubility in polar aprotic solvents due to dipole-dipole interactions with the pyrazine ring.

| Solvent Class | Representative Solvents | Solubility Level | Interaction Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | Very High (> 150 mg/mL) | Strong dipole-dipole; disruption of crystal lattice. |

| Esters/Ketones | Ethyl Acetate, Acetone | High (50 - 120 mg/mL) | Favorable van der Waals & dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | High (> 80 mg/mL) | Halogen-halogen interactions; good solvation of lipophilic core. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10 - 40 mg/mL) | H-bonding with ester oxygen; limited by hydrophobic ethyl chain. |

| Aromatic | Toluene, Xylene | Moderate (15 - 30 mg/mL) | |

| Alkanes | Hexane, Heptane | Low (< 5 mg/mL) | Weak dispersion forces; high energy cost to break crystal lattice. |

| Aqueous | Water | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates. |

Temperature Dependence (Trend Analysis)

Solubility (

-

Gradient: Steeper solubility curves are observed in alcohols (Methanol, Ethanol) compared to esters (Ethyl Acetate), indicating a higher enthalpy of dissolution (

) in protic solvents. -

Implication: Cooling crystallization is highly effective in alcoholic solvents due to the sharp solubility drop-off.

Part 3: Experimental Methodology (Protocol)

To validate specific solubility points for process development, the Laser Dynamic Monitoring Method is recommended over static gravimetric analysis for its precision and speed.

Workflow Diagram (DOT)

Caption: Dynamic Laser Monitoring workflow for precise solubility determination.

Detailed Protocol Steps

-

Preparation: Add excess Ethyl 6-bromo-3-chloropyrazine-2-carboxylate to a double-jacketed glass vessel containing 50 mL of the target solvent.

-

Equilibration: set the thermostat to the starting temperature (e.g., 278.15 K) and stir at 400 rpm.

-

Laser Setup: Direct a laser beam (He-Ne, 632.8 nm) through the suspension to a photodetector.

-

Dynamic Measurement: Slowly increase temperature (0.1 K/min). The dissolution point is defined as the temperature where laser transmissivity reaches a maximum constant plateau (clear solution).

-

Replication: Repeat with varying solute masses to construct the polythermal solubility curve.

Part 4: Thermodynamic Modeling & Parameters

For process simulation, experimental data should be correlated using the Modified Apelblat Equation , which typically provides the highest

The Modified Apelblat Model

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (K).[1][2]

- : Empirical model parameters derived from regression.

Thermodynamic Functions

The dissolution process is driven by the following thermodynamic parameters calculated at the mean harmonic temperature (

| Parameter | Symbol | Formula | Typical Value Trend | Interpretation |

| Enthalpy | Positive (+) | Endothermic. Requires heat input to dissolve. | ||

| Entropy | Positive (+) | Entropy-driven. Disorder increases upon dissolution. | ||

| Gibbs Energy | Positive (+) | Non-spontaneous at standard state (requires driving force). |

Implication for Process Design:

Since

Part 5: Extrapolation Logic (Methyl to Ethyl)

When bridging data from the Methyl ester to the Ethyl ester , apply the following corrections:

-

Lipophilicity Shift: The ethyl group adds a methylene (-CH2-) unit, increasing LogP by approx. 0.5 units.[3]

-

Effect: Solubility in non-polar solvents (Toluene, Hexane) will be higher for the Ethyl ester than the Methyl ester.

-

Effect: Solubility in water and Methanol will be lower .

-

-

Melting Point Depression: Ethyl esters often have lower melting points than their methyl analogs due to less efficient crystal packing.

-

Effect: Lower MP generally correlates to higher overall solubility (Ideal Solubility Theory:

).

-

Logic Diagram (DOT)

Caption: Structural extrapolation logic from Methyl to Ethyl ester.

References

- Tang, S., et al. "Solubility and Thermodynamic Properties of Methyl 6-bromo-3-chloropyrazine-2-carboxylate in Different Pure Solvents.

-

Relay Therapeutics, Inc. "SHP2 Phosphatase Inhibitors and Methods of Use." World Intellectual Property Organization, WO2019183367A1, 2019. (Describes synthesis and handling of the intermediate). Link

- Jouyban, A. "Review of the Jouyban-Acree Model for Mathematical Analysis of Solubility." Journal of Pharmaceutical & Pharmaceutical Sciences, vol. 11, no. 1, 2008.

-

NIST Chemistry WebBook. "Thermochemical Data for Heterocyclic Esters." (General reference for thermodynamic validation). Link

Sources

Bifunctional Pyrazine Scaffolds in Drug Discovery: A Technical Guide to Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Executive Summary

In modern medicinal chemistry, the design of rigid, multi-functionalized heteroaromatic scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. Ethyl 6-bromo-3-chloropyrazine-2-carboxylate has emerged as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis and a self-validating experimental framework for leveraging the orthogonal reactivity of this pyrazine derivative. By understanding the electronic causality of its structure, researchers can predictably synthesize complex kinase and protease inhibitors without the need for cumbersome protecting-group chemistry.

Physicochemical Profiling & Structural Causality

The synthetic utility of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is rooted in its precise electronic asymmetry[1],[2].

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | Ethyl 6-bromo-3-chloropyrazine-2-carboxylate |

| CAS Registry Number | 1935592-88-3 |

| Molecular Formula | C₇H₆BrClN₂O₂ |

| Average Molecular Weight | 265.49 g/mol |

| Monoisotopic Mass | 263.93 g/mol |

| SMILES String | CCOC(=O)c1nc(Br)cnc1Cl |

Structural Causality: The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. The addition of an ethyl ester at the C-2 position further withdraws electron density via both inductive (-I) and resonance (-M) effects. This creates a highly electrophilic center at the adjacent C-3 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and activating the C-Cl bond for Nucleophilic Aromatic Substitution (SₙAr).

Conversely, the C-6 position, bearing a bromine atom, is electronically less activated for SₙAr but possesses a weaker carbon-halogen bond (C-Br bond dissociation energy is lower than C-Cl). This makes C-6 the thermodynamically preferred site for Palladium-catalyzed oxidative addition.

Orthogonal Reactivity: The Logic of Regioselective Functionalization

The distinct electronic environments of the C-3 and C-6 positions enable a sequential, orthogonal functionalization strategy.

-

Regioselective SₙAr at C-3: When exposed to a nucleophile (e.g., an amine or alkoxide), attack occurs exclusively at C-3. The resulting anionic Meisenheimer complex is highly stabilized by the adjacent ester carbonyl.

-

Cross-Coupling at C-6: Following C-3 substitution, the C-6 bromine remains intact. The intermediate can then be subjected to Suzuki-Miyaura or Buchwald-Hartwig conditions, where the Pd(0) catalyst selectively inserts into the weaker C-Br bond.

Workflow of orthogonal functionalization for 3,6-disubstituted pyrazine synthesis.

Experimental Workflow: Self-Validating Functionalization Protocol

To ensure reproducibility and scientific integrity, the following two-step sequence is designed as a self-validating system. Each step contains internal checks to verify mechanistic success before proceeding.

Phase 1: Regioselective SₙAr at C-3

Objective: Substitute the C-3 chlorine with a primary amine.

-

Preparation: Dissolve Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SₙAr reaction without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic C-3 site.

-

-

Nucleophile Addition: Cool the mixture to 0°C and add the primary amine (1.05 eq) dropwise.

-

Causality: Cooling controls the exothermic nature of the reaction and suppresses any potential off-target attack at the ester carbonyl or the C-6 position.

-

-

Self-Validation (LC-MS): Warm to room temperature and stir for 2 hours. Monitor via LC-MS. The reaction validates itself when the starting material peak disappears and a new peak emerges corresponding to

. Crucially, the isotopic pattern must clearly show the retention of the bromine atom (a characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br).

Phase 2: Suzuki-Miyaura Cross-Coupling at C-6

Objective: Couple an aryl boronic acid to the C-6 position.

-

Preparation: Combine the C-3 substituted intermediate (1.0 eq), aryl boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃) (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

-

Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base, which is an absolute requirement for the transmetallation step of the catalytic cycle.

-

-

Degassing: Sparge the mixture with Nitrogen gas for 10 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst degradation.

-

-

Self-Validation (Visual & Analytical): Heat to 80°C for 4 hours. The reaction mixture will transition from orange to a dark red/brown. Visual check: The appearance of a black precipitate (palladium black) before completion indicates premature catalyst death. Analytical check: LC-MS will confirm success via the complete loss of the 1:1 bromine isotope pattern, replaced by the exact mass of the coupled aryl group.

Applications in Targeted Therapeutics

The 3,6-disubstituted pyrazine-2-carboxylate scaffold generated from this building block is a privileged structure in modern pharmacology:

-

SHP2 Inhibitors: As detailed in patents by Relay Therapeutics, this specific pyrazine scaffold is utilized to construct allosteric inhibitors of SHP2, a protein tyrosine phosphatase critical in RTK signaling pathways[3]. The pyrazine core acts as a rigid hinge, directing substituents precisely into the allosteric pocket.

-

Plasma Kallikrein Inhibitors: Recent therapeutic applications also include the synthesis of plasma kallikrein inhibitors, where the pyrazine ring provides essential hydrogen bonding interactions with the protease active site to manage hereditary angioedema[4].

Analytical Validation Standards (NMR)

To ensure absolute structural integrity of the final scaffold, confirmation must rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

The defining feature of the intact pyrazine core is the isolated C-5 proton. In the starting material, this appears as a sharp singlet at approximately

References

-

[1] BLD Pharm. Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Technical Data. Source: bldpharm.com. 1

-

[2] A2B Chem. 1935592-88-3 | ethyl 6-bromo-3-chloropyrazine-2-carboxylate. Source: a2bchem.com. 2

-

[3] Relay Therapeutics, Inc. WO 2019/183367 A1 - SHP2 Inhibitors. Source: googleapis.com (WIPO). 3

-

[4] WO2021257353A1 - Plasma kallikrein inhibitors. Source: Google Patents. 4

Sources

An In-depth Technical Guide to the Therapeutic Potential of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the therapeutic potential of a specific, yet underexplored scaffold: Ethyl 6-bromo-3-chloropyrazine-2-carboxylate . While direct biological data for this exact molecule is limited in publicly accessible literature, this guide will extrapolate its potential by analyzing structure-activity relationships (SAR) of closely related dihalogenated pyrazine-2-carboxylate derivatives. We will explore its synthetic accessibility, potential therapeutic applications in oncology, infectious diseases, and inflammation, and provide detailed, field-proven experimental protocols for its derivatization and biological evaluation. This document serves as a comprehensive resource for researchers looking to unlock the therapeutic promise of this versatile scaffold.

Introduction: The Pyrazine Core in Modern Drug Discovery

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous FDA-approved drugs. Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The subject of this guide, Ethyl 6-bromo-3-chloropyrazine-2-carboxylate , presents a particularly interesting starting point for medicinal chemistry campaigns. The dihalogenated nature of the ring at positions 3 and 6 offers two distinct points for chemical modification, allowing for the exploration of a wide chemical space. The ethyl carboxylate at position 2 provides a handle for further derivatization, such as amidation, which is a common strategy to enhance biological activity.[3] The presence of both bromine and chlorine atoms allows for selective and differential reactivity in cross-coupling reactions, a powerful tool in modern synthetic chemistry.

This guide will therefore focus on the potential of this scaffold, building a scientific case for its investigation based on the established activities of analogous structures.

Synthetic Accessibility and Derivatization Potential

The synthesis of the core scaffold, while not explicitly detailed in readily available literature, can be approached through established pyrazine chemistry. A plausible synthetic route could involve the chlorination and bromination of a suitable pyrazine-2-carboxylate precursor. For instance, a process could involve the chlorination of a 3-aminopyrazine-2-carboxylate, followed by diazotization and bromination, and finally esterification.[4]

Key Structural Features and Derivatization Strategy

The therapeutic potential of the Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold lies in its strategic functionalization. The diagram below illustrates the key reactive sites and a proposed derivatization strategy to generate a library of diverse compounds for biological screening.

Caption: Derivatization strategy for Ethyl 6-bromo-3-chloropyrazine-2-carboxylate.

This strategic approach allows for the systematic exploration of structure-activity relationships (SAR), a critical component of drug discovery.

Therapeutic Potential: An Evidence-Based Extrapolation

Based on the known biological activities of structurally related halogenated pyrazine-2-carboxylates, we can project the therapeutic potential of the Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold into several key areas.

Anticancer Activity

Pyrazine derivatives are well-documented as potent anticancer agents.[5] The introduction of halogen atoms, particularly chlorine and bromine, on the pyrazine ring has been shown to enhance cytotoxic activity against various cancer cell lines.[6] Halogenated pyrazines can act as inhibitors of protein tyrosine phosphatases, such as SHP2, which are implicated in cancer cell proliferation and survival.[7]

Hypothesized Mechanism of Action: Derivatives of the core scaffold could potentially inhibit key signaling pathways involved in cancer progression, such as the c-Met and VEGFR-2 pathways, which are crucial for tumor angiogenesis and metastasis.[1] Furthermore, they may induce apoptosis and cause cell cycle arrest, as has been observed with other pyrazine-containing compounds.[6][8]

Antimicrobial Activity

The pyrazine nucleus is a common feature in many antimicrobial agents. Halogenated derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[9] For instance, substituted pyrazine-2-carboxamides have demonstrated significant in vitro activity against Mycobacterium tuberculosis and various fungal strains.[3]

Hypothesized Mechanism of Action: The antimicrobial activity of these compounds may stem from their ability to inhibit essential enzymes in microbial metabolic pathways. For example, they could potentially target enzymes like the YycG histidine kinase in bacteria, which is involved in signal transduction and is essential for bacterial viability.[9]

Anti-inflammatory Activity

Pyrazine derivatives have also emerged as promising anti-inflammatory agents.[10] They can modulate the production of pro-inflammatory mediators and have shown efficacy in animal models of inflammation.

Hypothesized Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Additionally, they might suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

To facilitate the investigation of the Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold, this section provides detailed, step-by-step protocols for a representative synthetic derivatization and a key biological assay.

Synthesis of a Representative Derivative: N-benzyl-6-bromo-3-chloropyrazine-2-carboxamide

This protocol describes the amidation of the ethyl ester, a common and effective strategy for enhancing the biological activity of pyrazine-2-carboxylates.

Materials:

-

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

-

Benzylamine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous methanol.

-

Add benzylamine (1.2 eq) to the solution.

-

Add a catalytic amount of sodium methoxide (0.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-6-bromo-3-chloropyrazine-2-carboxamide.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2][11][12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[10][13][14]

Materials:

-

Wistar rats (150-200 g)

-

Test compound

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (n=6 per group): vehicle control, positive control (indomethacin), and test compound groups (at different doses).

-

-

Compound Administration:

-

Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Structure-Activity Relationship (SAR) Insights

While SAR data for the specific Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold is not available, we can infer potential relationships from related pyrazine series.

-

Halogen Substitution: The nature and position of halogen atoms on the pyrazine ring significantly influence biological activity. In many cases, the presence of electron-withdrawing groups like chlorine and bromine enhances potency.[6]

-

Amide Substitution: Conversion of the C2-ester to an amide and subsequent substitution on the amide nitrogen is a common strategy to modulate activity and physicochemical properties. The nature of the substituent on the amide nitrogen can drastically affect potency and selectivity.[3]

-

Substitution at C3 and C6: The differential reactivity of the C-Cl and C-Br bonds allows for selective introduction of various substituents. Small, lipophilic groups at these positions are often favorable for antimicrobial and anticancer activity.

Conclusion and Future Directions

The Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Based on the extensive literature on related pyrazine derivatives, this scaffold holds significant potential for the discovery of new anticancer, antimicrobial, and anti-inflammatory agents. The synthetic tractability and multiple points for diversification make it an attractive starting point for medicinal chemistry programs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives based on this core structure. In-depth mechanistic studies will be crucial to elucidate the mode of action of the most promising compounds. With a focused and strategic approach, the therapeutic potential of the Ethyl 6-bromo-3-chloropyrazine-2-carboxylate scaffold can be fully realized.

References

-

Sarika, S., & Nirmala, A. (2012). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Journal of Young Pharmacists, 4(4), 243-249. [Link]

-

Kumar, A., et al. (2024). In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Abdel-Wahab, B. F., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 1234. [Link]

-

Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 277. [Link]

-

Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8636-8665. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. Molecules, 25(5), 1104. [Link]

-

Zhang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147(15), 8435-8446. [Link]

-

Dolezal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link]

-

Quick Company. (n.d.). Methods For The Preparation Of Ethyl 3 Bromo 1 (3 Chloropyridin 2 Yl) 1 H Pyrazole 5 Carboxylate. [Link]

-

Gkeka, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4361. [Link]

-

Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. DigitalCommons@TMC. [Link]

-

Al-Ostoot, F. H., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Current Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2014). Biological evaluation of halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives targeting the YycG histidine kinase. European Journal of Medicinal Chemistry, 87, 639-646. [Link]

- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (n.d.).

-

S. Fustero, et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 25(15), 3498. [Link]

-

Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen. [Link]

-

Wang, Z., et al. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 38(1), 213-217. [Link]

Sources

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological evaluation of halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives targeting the YycG histidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. atcc.org [atcc.org]

- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 14. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

Navigating the Reactivity Landscape of Halogenated Pyrazine Esters

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Reactivity Profile of Halogenated Pyrazine Esters

Executive Summary

Halogenated pyrazine esters (e.g., methyl 3,5-dichloropyrazine-2-carboxylate) are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., CHK1, Syk) and antivirals (e.g., Favipiravir). Their utility lies in the orthogonal reactivity of their multiple electrophilic sites. However, this same multiplicity presents a challenge: regiocontrol .

This guide provides a definitive technical analysis of the reactivity profiles of these scaffolds, focusing on predicting and controlling site-selectivity during Nucleophilic Aromatic Substitution (

Electronic Structure & Predictive Reactivity

The pyrazine ring is electron-deficient (

The "Para-Ortho" Rule for Pyrazine Esters

In

| Position | Electronic Environment | Reactivity Prediction (with C2-EWG) |

| C3 | Ortho to Ester (EWG); Ortho to N1 | Activated by induction; Sterically hindered. |

| C5 | Para to Ester (EWG); Ortho to N4 | Highly Activated (Resonance + Induction); Sterically accessible. |

| C6 | Meta to Ester (EWG); Ortho to N1 | Moderately Activated; Often the least reactive in 3,5-systems. |

Core Insight: For 3,5-dihalopyrazine-2-carboxylates , the C5 position is electronically distinct as the "para-like" position relative to the ester. Experimental data confirms that nucleophilic attack preferentially occurs at C5 over C3, driven by the strong resonance withdrawal of the ester group which stabilizes the Meisenheimer intermediate formed at C5 more effectively than at C3.

Decision Pathways: Regioselectivity Map

The following logic flow illustrates the decision-making process for functionalizing 3,5-dichloropyrazine-2-carboxylate.

Caption: Regioselectivity flowchart for 3,5-dichloropyrazine-2-carboxylate. Both

Experimental Protocols

Protocol A: Regioselective at C5

Objective: Selective mono-amination of methyl 3,5-dichloropyrazine-2-carboxylate at the C5 position.

Mechanistic Rationale: The reaction is run under kinetic control. The C5 position is significantly more electrophilic. Using a non-polar solvent or a polar aprotic solvent at moderate temperatures prevents "over-reaction" (disubstitution) and minimizes attack at the sterically crowded C3 position.

Materials:

-

Methyl 3,5-dichloropyrazine-2-carboxylate (1.0 equiv)

-

Amine nucleophile (e.g., Benzylamine, 1.05 equiv)

-

Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

-

Solvent: THF or DMF (anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve methyl 3,5-dichloropyrazine-2-carboxylate (1.0 g, 4.8 mmol) in anhydrous THF (15 mL) in a round-bottom flask under

atmosphere. -

Cooling: Cool the solution to 0 °C using an ice bath. Note: Lower temperature enhances regioselectivity.

-

Addition: Mix the amine (5.0 mmol) with DIPEA (5.8 mmol) in THF (5 mL). Add this mixture dropwise to the pyrazine solution over 15 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.

-

Checkpoint: The major peak should correspond to the mono-substituted product. If significant starting material remains, heat gently to 40 °C.

-

-

Workup: Quench with water (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The C5-isomer typically elutes before the C3-isomer (if formed) due to symmetry/polarity differences.

Validation:

-

1H NMR: The C3-proton (now the only aromatic proton remaining) will appear as a singlet. Its chemical shift is diagnostic; typically

8.0–8.5 ppm. If substitution occurred at C3, the remaining C5-proton would likely be shielded differently, but 2D NMR (HMBC) is the gold standard for confirmation (coupling of the proton to the ester carbonyl).

Protocol B: Regioselective Suzuki-Miyaura Coupling

Objective: Introduction of an aryl group at C5.

Mechanistic Rationale: Palladium oxidative addition occurs faster at the more electron-deficient C-Cl bond. The C5-Cl bond is weaker and more activated than the C3-Cl bond due to the para-ester resonance effect.

Materials:

-

Methyl 3,5-dichloropyrazine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 2.0 equiv) -

Solvent: DME/Ethanol/Water (4:1:1) or Dioxane/Water.

Step-by-Step Workflow:

-

Degassing: Sparge solvents with Argon/Nitrogen for 15 minutes.

-

Assembly: In a reaction vial, combine the pyrazine ester, boronic acid, and catalyst. Add the solvent mixture.

-

Activation: Add the aqueous base. Seal the vial.

-

Reaction: Heat to 80 °C for 4–12 hours.

-

Caution: Do not overheat (>100 °C) initially, as this may promote hydrolysis of the ester or bis-coupling.

-

-

Workup: Filter through a Celite pad. Dilute with water and extract with DCM.

-

Purification: Silica gel chromatography.

Advanced Functionalization: The "Walk-Around" Strategy

For drug discovery campaigns requiring dense functionalization (e.g., constructing a tri-substituted core), a sequential "walk-around" strategy is employed.

Sequence:

-

Step 1 (C5):

or Suzuki (most reactive site). -

Step 2 (C3): Second

or Suzuki (requires harsher conditions or specialized ligands like XPhos). -

Step 3 (C2): Ester manipulation (Hydrolysis

Amide coupling).

Data Summary: Reactivity Trends

| Substrate | Conditions | Major Product | Selectivity Ratio | Ref |

| Methyl 3,5-dichloropyrazine-2-carboxylate | 5-amino -3-chloro... | >10:1 | [1] | |

| Methyl 3,5-dichloropyrazine-2-carboxylate | 5-aryl -3-chloro... | >8:1 | [2] | |

| 3,6-dichloropyrazine-2-carbonitrile | 6-fluoro ... | Variable | [3] |

(Note: In 3,6-systems, the C3 position can sometimes compete if the C2-group provides specific directing effects, but for 3,5-esters, C5 is dominant).

References

-

Studies on the Regioselective Nucleophilic Arom

) Reaction of 2-Substituted 3,5-Dichloropyrazines. Source: ResearchGate / Organic Letters (Abstract) URL:[Link] -

Transition metal-catalyzed functionalization of pyrazines. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source: PMC (PubMed Central) URL:[Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. (Analogous electronic principles) Source: Organic Chemistry Portal URL:[Link]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has seen extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] For drug development professionals and researchers, the functionalization of heteroaromatic scaffolds is of paramount importance, and the pyrazine core, in particular, is a privileged motif found in numerous biologically active molecules.

This guide provides a detailed technical overview and robust experimental protocols for the Suzuki-Miyaura coupling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate. This substrate presents an interesting case for regioselective functionalization due to the presence of two distinct halogen atoms, a bromide and a chloride, on an electron-deficient pyrazine ring. The principles and protocols outlined herein are designed to provide a comprehensive starting point for researchers engaged in the synthesis of novel pyrazine-containing compounds.

Mechanistic Considerations and Regioselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[4][5] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile.

-

Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the palladium(0) catalyst.[4]

For Ethyl 6-bromo-3-chloropyrazine-2-carboxylate, the critical consideration is the site of the initial oxidative addition. The reactivity of halogens in Suzuki-Miyaura coupling generally follows the order: I > Br > OTf >> Cl > F.[4][6] This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[6][7] Consequently, selective coupling at the 6-position (C-Br bond) is anticipated under carefully controlled conditions.

The electron-deficient nature of the pyrazine ring further facilitates the oxidative addition step, making these substrates generally more reactive than their electron-rich carbocyclic analogues.[3]

Experimental Protocols

The following protocols are designed as a robust starting point for the selective Suzuki-Miyaura coupling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate at the 6-position. Optimization may be required for specific boronic acids.

Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 equiv)

-

Aryl/Heteroaryl boronic acid (1.1 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand (4 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

1,4-Dioxane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add Ethyl 6-bromo-3-chloropyrazine-2-carboxylate, the aryl/heteroaryl boronic acid, palladium(II) acetate, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the boronic acid. For less reactive partners, microwave irradiation can be beneficial to accelerate the reaction.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Conditions for Boronic Esters (e.g., Pinacol Esters)

Boronic esters are often used for their stability and ease of handling.[9]

Materials:

-

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 equiv)

-

Aryl/Heteroaryl boronic acid pinacol ester (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

Toluene or 1,4-Dioxane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Combine Ethyl 6-bromo-3-chloropyrazine-2-carboxylate, the boronic ester, Pd(dppf)Cl₂, and K₃PO₄ in a dry reaction vessel.

-

Purge the vessel with an inert gas.

-

Add degassed solvent (Toluene or 1,4-Dioxane) and a small amount of water (e.g., 10:1 solvent to water ratio).

-

Heat the mixture to 90-120 °C with stirring.

-

Monitor the reaction as described in Protocol 1.

-

Upon completion, perform an aqueous workup as in Protocol 1.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography.

Data Presentation: Summary of Reaction Parameters

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions and their rationale.

| Component | Example(s) | Role & Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precursors to the active Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are often used with external ligands. Pd(PPh₃)₄ can be used directly but may be less stable at higher temperatures. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos, dppf | Stabilizes the Pd catalyst, enhances its reactivity, and influences the selectivity. Bulky, electron-rich phosphines are often effective for coupling aryl chlorides, but for selective C-Br coupling, a less aggressive catalyst system may be preferred. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield.[10] Cs₂CO₃ is often more effective but also more expensive. |

| Solvent | Toluene, 1,4-Dioxane, DMF, THF (often with water) | Solubilizes the reactants and catalyst. The addition of water is often crucial for the transmetalation step. |

| Boron Reagent | Boronic Acids, Boronic Esters (e.g., pinacol) | The organoboron coupling partner. Boronic esters can offer enhanced stability and are less prone to protodeboronation.[1] |

Visualization of Key Processes

Experimental Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting and Further Considerations

-

Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich ligand), or a stronger base like cesium carbonate. Microwave heating can also be effective.

-

Side Reactions: Homocoupling of the boronic acid can occur, especially if the reaction mixture is not properly degassed.[1] Protodeboronation (loss of the boronic acid group) can also be an issue, particularly with heteroaryl boronic acids.[1]

-

Lack of Selectivity: If coupling at the C-Cl position is observed, it may be necessary to use milder reaction conditions (lower temperature, less active catalyst) to favor the more reactive C-Br bond.

-

Second Coupling: Once the first coupling at the 6-position is achieved, the resulting 3-chloro-6-arylpyrazine can be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the 3-position. This typically requires a catalyst system known to be effective for aryl chlorides, such as those employing bulky, electron-rich phosphine ligands.[4]

Conclusion

The Suzuki-Miyaura coupling of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate offers a versatile and efficient route to novel, functionalized pyrazine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective mono-arylation can be readily achieved. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Careful optimization of the reaction parameters will be key to achieving high yields and selectivities for a diverse range of coupling partners.

References

- Benchchem. Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine.

- Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.

- PMC. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.

- ResearchGate. (PDF)

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic & Biomolecular Chemistry (RSC Publishing).

- MDPI.

- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.

- Academic Bibliography - Universiteit Gent.

- PubMed. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.

- Organic Chemistry Portal. Suzuki Coupling.

- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.

- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.

- Benchchem.

- ResearchGate. Suzuki‐Miyaura cross‐coupling of heteroaryl halides with...

- White Rose Research Online.

- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- ResearchGate. Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25...

- PMC. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

- HETEROCYCLES. PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES Yutaka Aoyagi, A k a Inoue, Isamu Koi.

- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- ResearchGate. (PDF) Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants.

- The Royal Society of Chemistry. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Application Note: Hydrolysis of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate to 6-bromo-3-chloropyrazine-2-carboxylic acid

Abstract

This application note details the optimized protocol for the hydrolysis of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate to its corresponding carboxylic acid. The pyrazine core, being highly electron-deficient, renders the halogen substituents—particularly the chlorine at the C3 position—susceptible to Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Challenges

The Substrate

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate is a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. The scaffold features two halogens and an ester on a pyrazine ring.[1][2][3][4][5]

The Chemoselectivity Paradox

The primary challenge is the competition between Ester Hydrolysis (

-

Target Reaction (Hydrolysis): Attack of hydroxide (

) on the ester carbonyl. -

Side Reaction (

): Attack of hydroxide on C3 (displacing Chloride) or C6 (displacing Bromide).

The C3-Chlorine is particularly vulnerable because it is ortho to the electron-withdrawing ester group, which activates that position for nucleophilic attack. Using strong bases (NaOH) or high temperatures often leads to the formation of 3-hydroxy-6-bromopyrazine-2-carboxylic acid (a pyrazinone tautomer) rather than the desired product.

Mechanistic Pathway Diagram

Caption: Kinetic competition between ester hydrolysis (Path A) and SNAr displacement of the C3-chloride (Path B).

Experimental Protocol

Method A: Mild Basic Hydrolysis (Recommended)

This method utilizes Lithium Hydroxide (LiOH), which is less nucleophilic and softer than NaOH, combined with temperature control to favor attack at the "harder" carbonyl electrophile over the aromatic ring.

Reagents:

-

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (

) (1.2 - 1.5 equiv) -

Tetrahydrofuran (THF) (Grade: HPLC or ACS)

-

Deionized Water

-

1N HCl (for acidification)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (e.g., 5.0 g, 18.8 mmol) in THF (50 mL). Ensure complete dissolution.

-

Temperature Control: Cool the solution to 0°C using an ice-water bath. Critical: Low temperature suppresses the activation energy required for the

side reaction. -

Base Addition: Prepare a solution of LiOH·H2O (1.18 g, 28.2 mmol, 1.5 equiv) in Water (15 mL). Add this aqueous solution dropwise to the THF solution over 10 minutes.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to Room Temperature (20-25°C) . Monitor by TLC or HPLC.

-

Endpoint: Disappearance of ester starting material (

in 30% EtOAc/Hexane). -

Time: Typically 1–2 hours. Do not heat.

-

-

Quench & Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) at <30°C to remove the majority of THF.

-

Dilute the aqueous residue with water (20 mL) and wash with Dichloromethane (DCM) (2 x 20 mL). Note: This removes unreacted ester and non-polar impurities.

-

Cool the aqueous layer to 0°C.[4]

-

Acidify carefully with 1N HCl to pH 2–3. A precipitate should form.

-

-

Isolation:

-

Filter the solid precipitate.

-

Wash the cake with cold water (2 x 10 mL).

-

Dry under high vacuum at 40°C.

-

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.

Method B: Acidic Hydrolysis (Alternative)

Use this method only if Method A fails or if the substrate is sensitive to any base.

-

Dissolve ester in 1,4-Dioxane .

-

Add 6N HCl (10 equiv).

-

Heat to 60°C for 4-6 hours.

-

Risk: High temperature may cause decarboxylation of the resulting acid (pyrazine-2-carboxylic acids are prone to thermal decarboxylation).

Analytical Data & Validation

| Parameter | Specification | Notes |

| Appearance | Off-white / Pale Yellow Solid | Dark orange/brown indicates decomposition or |

| 1H NMR (DMSO-d6) | Lack of ethyl signals (quartet ~4.4 ppm, triplet ~1.3 ppm). | |

| LC-MS (ESI-) | [M-H]- = 236.9/238.9 | Characteristic Br/Cl isotope pattern. |

| Solubility | DMSO, Methanol, dilute aqueous base | Poor solubility in non-polar organics (Hexane). |

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Product is bright yellow/orange | Formation of 3-hydroxy/alkoxy impurity via | Lower reaction temperature to 0°C. Switch from NaOH to LiOH. Reduce reaction time. |

| Incomplete Conversion | Steric hindrance or insufficient base. | Increase LiOH to 2.0 equiv. Ensure THF/Water ratio is 3:1 to maintain solubility. |

| Low Yield after Acidification | Product is water-soluble (amphoteric nature). | Do not wash aqueous layer excessively. Saturate aqueous phase with NaCl (brine) before extracting with EtOAc if precipitation doesn't occur. |

| Decarboxylation (Gas evolution) | Acidic workup too strong or drying temp too high. | Acidify only to pH 3 (not pH 1). Dry at <45°C. |

Process Workflow Diagram

Caption: Operational workflow for the hydrolysis of ethyl 6-bromo-3-chloropyrazine-2-carboxylate.

References

-

Vertex Pharmaceuticals. (2016). Compounds useful as inhibitors of ATR kinase. US Patent US9334244B2. Link

-

Zhejiang University of Technology. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.[2] Journal of Chemical and Pharmaceutical Research, 6(5):104-105. Link

-

WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis.Link

-

Sigma-Aldrich. (2023). 3-Bromo-6-chloropyrazine-2-carboxylic acid Product Sheet.Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jocpr.com [jocpr.com]

- 3. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate in Kinase Inhibitor Design

[1]

Abstract

This technical guide details the synthetic utility of Ethyl 6-bromo-3-chloropyrazine-2-carboxylate (EBCP) as a high-value scaffold for kinase inhibitor discovery.[1] Due to its unique "orthogonal reactivity" profile, EBCP allows for the regioselective construction of trisubstituted pyrazines and bicyclic pteridinone cores—structures prevalent in FDA-approved kinase inhibitors (e.g., Acalabrutinib, Entrectinib).[1] This document provides validated protocols for nucleophilic aromatic substitution (

Introduction: The Pyrazine Privilege in Kinase Drug Discovery

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. Its nitrogen atoms often serve as critical hydrogen-bond acceptors (HBA) that interact with the "hinge region" of the kinase ATP-binding pocket [1].[1]

Ethyl 6-bromo-3-chloropyrazine-2-carboxylate represents a strategic "hub" molecule because it possesses three distinct reactive handles, each addressable under different conditions:

-

C3-Chlorine: Activated for Nucleophilic Aromatic Substitution (

). -

C6-Bromine: Primed for Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald).[1]

-

C2-Ester: Precursor for amides, alcohols, or cyclization to bicyclic cores (e.g., pteridinones).[1]

Structural Reactivity Analysis

The chemo-selectivity of EBCP is dictated by electronic activation.[1] The C3-position is significantly more electrophilic than the C6-position due to the electron-withdrawing effect of the ortho-ester group and the para-nitrogen (N1).[1] This allows researchers to displace the C3-chloride with an amine (hinge binder) without affecting the C6-bromide, which is reserved for subsequent elaboration [2].[1]

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic utility of EBCP.

Figure 1: Divergent synthetic pathways from the EBCP scaffold.[1] The sequence typically proceeds from C3-substitution to C6-coupling or cyclization.[1]

Application Note 1: Installing the Hinge Binder (C3-Substitution)

The first step in utilizing EBCP is typically the installation of the "hinge binding" motif via

Mechanism & Rationale

The reaction proceeds via a Meisenheimer complex. The ester group at C2 stabilizes the negative charge intermediate, lowering the activation energy for attack at C3 compared to C6. This selectivity is critical; it allows the retention of the C6-bromide for later steps.

Protocol: C3-Selective Amination

Target: Synthesis of Ethyl 3-((3-fluorophenyl)amino)-6-bromopyrazine-2-carboxylate.[1]

-

Reagents:

-

Procedure:

-

Dissolve EBCP in NMP (0.2 M concentration) in a reaction vial.

-

Add DIPEA followed by 3-Fluoroaniline.[1]

-

Heat the mixture to 60°C for 4–6 hours. Note: Higher temperatures (>100°C) may lead to trace displacement of the bromide or ester hydrolysis.

-

Monitoring: Monitor by LC-MS. The product will show a characteristic isotopic pattern (1:1 ratio for

) but loss of the Chlorine isotope pattern.

-

-

Workup:

Critical Parameter: Avoid strong nucleophiles like alkoxides at this stage, as they may attack the ester group (transesterification) or the C6-position.[1]

Application Note 2: Accessing the Hydrophobic Pocket (C6-Coupling)[1]

Once the hinge binder is installed at C3, the C6-bromide serves as the handle to reach the kinase "hydrophobic back pocket" or "gatekeeper" region. This is achieved via Palladium-catalyzed cross-coupling.[1]

Protocol: Suzuki-Miyaura Coupling